molecular formula C8H12ClN B6248288 (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 2408936-33-2

(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B6248288
CAS No.: 2408936-33-2
M. Wt: 157.6
InChI Key:
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Description

(1R,3S,4S)-3-ethynyl-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound with a unique structure that includes an ethynyl group and a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

    Functional Group Introduction: The ethynyl group is introduced through a series of reactions, including halogenation and subsequent substitution with an ethynyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the bicyclic structure.

    Substitution: The nitrogen atom allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Saturated bicyclic compounds.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
  • (1R,3S,4S)-ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride

Uniqueness

  • Structural Features : The presence of the ethynyl group distinguishes it from other similar compounds.
  • Reactivity : The unique structure imparts distinct reactivity patterns, making it valuable for specific applications.

This detailed overview provides a comprehensive understanding of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds.

Properties

CAS No.

2408936-33-2

Molecular Formula

C8H12ClN

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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